2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid
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Overview
Description
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazole derivatives have gained significant attention due to their wide range of applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various aldehydes in methanol to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. This includes the inhibition of Akt, GSK-3β, and NF-κB signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Exhibits similar biological activities but with different chemical properties.
Benzimidazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry .
Uniqueness
2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid stands out due to its unique combination of chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications highlight its significance in the field of medicinal chemistry .
Properties
Molecular Formula |
C9H5NO4 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-7-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO4/c11-7(9(12)13)5-2-1-3-6-8(5)14-4-10-6/h1-4H,(H,12,13) |
InChI Key |
FRYHRJIVRAGOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)C(=O)O |
Origin of Product |
United States |
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